
4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-1-amine
Übersicht
Beschreibung
4-(5,7-Dichloro-2-pyridin-3-yl-1H-indol-3-yl)-butan-1-amine is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the pyridin-3-yl-indole class of compounds, which have been found to have a variety of biological and pharmacological activities. The compound has been studied for its potential to act as an antioxidant, a neuroprotective agent, and an anti-inflammatory. In addition, it has been studied for its potential to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of monoamines such as serotonin and dopamine. This compound has also been studied for its potential to modulate the activity of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Wirkmechanismus
The mechanism of action of 4-(5,7-Dichloro-2-pyridin-3-yl-1H-indol-3-yl)-butan-1-amine is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to act as a neuroprotective agent by modulating the activity of the enzyme monoamine oxidase (this compound) and by modulating the activity of the enzyme cyclooxygenase (COX). In addition, the compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several animal models. Studies have shown that the compound can act as an antioxidant, a neuroprotective agent, and an anti-inflammatory. In addition, the compound has been found to modulate the activity of the enzyme monoamine oxidase (this compound), which is involved in the metabolism of monoamines such as serotonin and dopamine. The compound has also been found to modulate the activity of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(5,7-Dichloro-2-pyridin-3-yl-1H-indol-3-yl)-butan-1-amine in laboratory experiments include its high purity, its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), and its ability to modulate the activity of the enzyme monoamine oxidase (this compound). However, the compound has some limitations. It is not water soluble, and it is not stable at high temperatures. In addition, the compound is not readily available commercially, and it is expensive to synthesize.
Zukünftige Richtungen
The potential applications of 4-(5,7-Dichloro-2-pyridin-3-yl-1H-indol-3-yl)-butan-1-amine are still being explored. Future research should focus on its potential as an antioxidant, a neuroprotective agent, and an anti-inflammatory.
Wissenschaftliche Forschungsanwendungen
4-(5,7-Dichloro-2-pyridin-3-yl-1H-indol-3-yl)-butan-1-amine has been studied for its potential application in scientific research. The compound has been found to possess antioxidant, neuroprotective, and anti-inflammatory activities. In addition, it has been studied for its potential to inhibit the activity of the enzyme monoamine oxidase (this compound) and to modulate the activity of the enzyme cyclooxygenase (COX). These properties make this compound a useful tool for studying the biochemical and physiological effects of monoamines and prostaglandins.
Eigenschaften
IUPAC Name |
4-(5,7-dichloro-2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c18-12-8-14-13(5-1-2-6-20)16(11-4-3-7-21-10-11)22-17(14)15(19)9-12/h3-4,7-10,22H,1-2,5-6,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCIYEUWRNKWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C3=C(N2)C(=CC(=C3)Cl)Cl)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3143879.png)
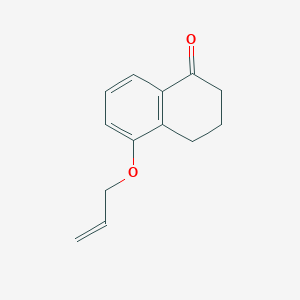
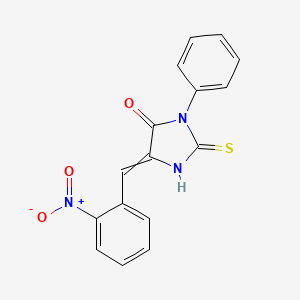


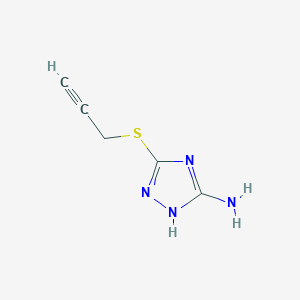
![Dibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3143917.png)
![(5aR,8aR,9R)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3143929.png)
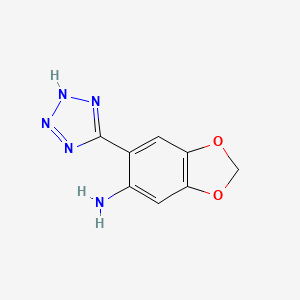
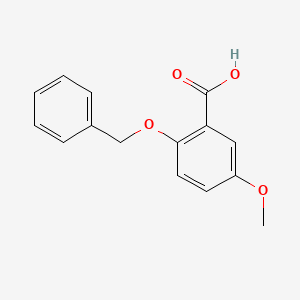

![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3143971.png)